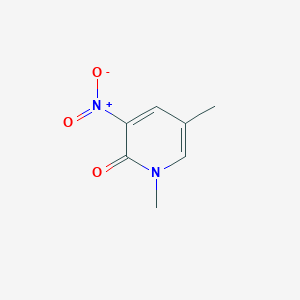

1,5-Dimethyl-3-nitropyridin-2-one

Descripción general

Descripción

1,5-Dimethyl-3-nitropyridin-2-one is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-nitropyridin-2-one typically involves nitration of a suitable pyridine precursor. One possible route is the nitration of 1,5-dimethylpyridin-2(1H)-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

Nucleophilic Substitution

The nitro group activates adjacent positions for nucleophilic displacement, particularly under basic or reducing conditions:

Reduction Reactions

Selective reduction of the nitro group dominates under controlled conditions:

Oxidation Reactions

Methyl groups undergo oxidation to carboxylic acids under strong oxidizing conditions:

Ring Functionalization and Rearrangements

The pyridinone ring participates in sigmatropic shifts and cyclization reactions:

Condensation and Cross-Coupling

The nitro group facilitates palladium-catalyzed coupling reactions:

Key Mechanistic Insights

-

Nitro Group Effects : The nitro group enhances electrophilic substitution at the 5-position but deactivates the ring toward further nitration .

-

Methyl Group Steric Effects : 1- and 5-methyl groups hinder nucleophilic attack at adjacent positions, favoring reactivity at the 3- and 4-positions .

-

Redox Behavior : The nitro group’s reduction potential (–0.8 V vs. SCE) allows selective transformations without disrupting the aromatic ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,5-Dimethyl-3-nitropyridin-2-one is recognized for its potential as a pharmaceutical intermediate. Its structure allows for various modifications that can lead to the development of biologically active compounds. The nitro group in the pyridine ring enhances the compound's reactivity, making it suitable for further functionalization.

Case Study: Synthesis of Antitumor Agents

Recent studies have demonstrated that derivatives of nitropyridines exhibit promising antitumor activity. For instance, research highlighted the synthesis of nitropyridine analogues that target microtubules, a crucial component in cancer cell division. These compounds were shown to induce cell cycle arrest and inhibit tubulin polymerization, thereby exhibiting potent anti-cancer effects across various cancer types .

Organic Synthesis

The compound serves as a key intermediate in synthesizing other complex organic molecules. Its reactive functional groups facilitate nucleophilic substitutions and other chemical transformations.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted products | 75 |

| Condensation Reactions | Formation of imines with aldehydes | 65 |

| Cyclization | Synthesis of heterocyclic compounds | 70 |

The biological significance of this compound extends to its role in drug discovery. It has been investigated for its interaction with various biological targets.

Case Study: Interaction with Opioid Receptors

Research has indicated that certain derivatives of nitropyridines can act as agonists for opioid receptors, which are critical in pain management therapies. Modifications to the base structure have resulted in compounds with enhanced potency and reduced side effects compared to traditional opioid analgesics .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a precursor for developing herbicides and fungicides. The incorporation of nitro groups into pyridine derivatives often enhances their biological activity against pests and diseases.

Table 2: Agricultural Applications

| Application Type | Description | Effectiveness |

|---|---|---|

| Herbicides | Targeting specific weed species | High |

| Fungicides | Effective against fungal pathogens | Moderate |

Mecanismo De Acción

The mechanism of action of 1,5-Dimethyl-3-nitropyridin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1,5-dimethyl-3-aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.

1,5-dimethyl-3-chloropyridin-2(1H)-one: Contains a chlorine atom instead of a nitro group.

1,5-dimethyl-3-hydroxypyridin-2(1H)-one: Contains a hydroxyl group instead of a nitro group.

Propiedades

Fórmula molecular |

C7H8N2O3 |

|---|---|

Peso molecular |

168.15 g/mol |

Nombre IUPAC |

1,5-dimethyl-3-nitropyridin-2-one |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)7(10)8(2)4-5/h3-4H,1-2H3 |

Clave InChI |

WJSQXLBMGQUQPA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(C(=O)C(=C1)[N+](=O)[O-])C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.